molecular formula C8H12ClNO B1596888 (4-methoxyphenyl)methanamine Hydrochloride CAS No. 17061-61-9

(4-methoxyphenyl)methanamine Hydrochloride

Cat. No.: B1596888
CAS No.: 17061-61-9
M. Wt: 173.64 g/mol
InChI Key: COWZNYTZVVEEKO-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)methanamine Hydrochloride, also known as 4-Methoxybenzylamine Hydrochloride, is a primary amine with the chemical formula CH3OC6H4CH2NH2·HCl. It is a derivative of benzylamine where the benzene ring is substituted with a methoxy group at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methanamine Hydrochloride typically involves the reduction of 4-methoxybenzyl chloride with ammonia or an amine. One common method is the reduction of 4-methoxybenzyl chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, this compound can be produced by catalytic hydrogenation of 4-methoxybenzyl cyanide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), followed by acidification with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-methoxybenzyl alcohol.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(4-methoxyphenyl)methanamine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances its binding affinity and specificity towards these targets. The compound can act as a substrate or inhibitor, modulating the activity of the target enzyme or receptor and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylamine: Similar structure but with a methyl group instead of a methoxy group.

    4-Chlorobenzylamine: Similar structure but with a chlorine atom instead of a methoxy group.

    4-Fluorobenzylamine: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

(4-methoxyphenyl)methanamine Hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain synthetic applications and enhances its binding affinity towards specific molecular targets compared to its analogs.

Properties

IUPAC Name

(4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-10-8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWZNYTZVVEEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937796
Record name 1-(4-Methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-61-9
Record name NSC230417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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